Methoxymethyl formate
Overview
Description
Methoxymethyl formate is an organic compound with the molecular formula C₃H₆O₃. It is a formate ester derived from methanol and formaldehyde. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxymethyl formate can be synthesized through the reaction of methanol with formaldehyde in the presence of a catalyst. The reaction typically involves the following steps:
Esterification: Methanol reacts with formaldehyde in the presence of an acid catalyst to form this compound.
Reaction Conditions: The reaction is usually carried out at a temperature range of 60-80°C and under atmospheric pressure. The acid catalyst commonly used is sulfuric acid or hydrochloric acid.
Industrial Production Methods: In industrial settings, this compound is produced by the carbonylation of methanol. This process involves the reaction of methanol with carbon monoxide in the presence of a strong base, such as sodium methoxide or potassium methoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: Methoxymethyl formate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to form methanol and formic acid.
Oxidation: It can be oxidized to produce formaldehyde and formic acid.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Methanol and formic acid.
Oxidation: Formaldehyde and formic acid.
Substitution: Various substituted formates depending on the nucleophile used.
Scientific Research Applications
Methoxymethyl formate has several applications in scientific research, including:
Organic Synthesis: Used as a protecting group for alcohols and amines in organic synthesis.
Catalysis: Serves as an intermediate in catalytic reactions involving formaldehyde and methanol.
Material Science: Utilized in the synthesis of polymers and resins.
Pharmaceuticals: Investigated for its potential use in drug synthesis and as a building block for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of methoxymethyl formate involves its reactivity as a formate ester. It can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Methoxymethyl formate can be compared with other formate esters, such as:
Methyl Formate: Similar in structure but lacks the methoxy group. It is used as a solvent and in the production of formic acid.
Ethyl Formate: Contains an ethyl group instead of a methoxy group. It is used as a flavoring agent and in the synthesis of pharmaceuticals.
Propyl Formate: Contains a propyl group. It is used in the fragrance industry and as a solvent.
Uniqueness: this compound is unique due to its methoxy group, which imparts distinct reactivity and properties compared to other formate esters. This makes it valuable in specific organic synthesis applications and as an intermediate in various chemical processes.
Properties
IUPAC Name |
methoxymethyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-5-3-6-2-4/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWJMTLAAJULGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195945 | |
Record name | Methoxymethyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-75-6 | |
Record name | Methoxymethyl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxymethyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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